Cas no 477556-66-4 (N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide)

N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide is a synthetic organic compound featuring a chromene core linked to a benzoyl-substituted chlorophenyl group via a carboxamide bridge. Its structure combines a 4-oxo-4H-chromene-3-carboxamide moiety with a 2-benzoyl-4-chlorophenyl substituent, offering potential utility in medicinal chemistry and material science. The compound's rigid aromatic framework and functional groups may enhance binding affinity in biological systems or serve as a precursor for heterocyclic derivatives. Its synthetic versatility and structural complexity make it a candidate for further research in drug development or as an intermediate in organic synthesis. The presence of both electron-withdrawing and electron-donating groups could influence its reactivity and physicochemical properties.
N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide structure
477556-66-4 structure
Product Name:N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide
CAS No:477556-66-4
MF:C23H14ClNO4
MW:403.814565181732
CID:5774319
Update Time:2025-10-29

N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide
    • 4H-1-Benzopyran-3-carboxamide, N-(2-benzoyl-4-chlorophenyl)-4-oxo-
    • Inchi: 1S/C23H14ClNO4/c24-15-10-11-19(17(12-15)21(26)14-6-2-1-3-7-14)25-23(28)18-13-29-20-9-5-4-8-16(20)22(18)27/h1-13H,(H,25,28)
    • InChI Key: BEKMPKHMZSVEGI-UHFFFAOYSA-N
    • SMILES: C1OC2=CC=CC=C2C(=O)C=1C(NC1=CC=C(Cl)C=C1C(=O)C1=CC=CC=C1)=O

N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0882-0594-2μmol
N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide
477556-66-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0882-0594-5μmol
N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide
477556-66-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0882-0594-10μmol
N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide
477556-66-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0882-0594-20μmol
N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide
477556-66-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0882-0594-1mg
N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide
477556-66-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0882-0594-2mg
N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide
477556-66-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0882-0594-3mg
N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide
477556-66-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0882-0594-4mg
N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide
477556-66-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0882-0594-5mg
N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide
477556-66-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0882-0594-10mg
N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide
477556-66-4 90%+
10mg
$79.0 2023-05-17

Additional information on N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide

N-(2-Benzoyl-4-Chlorophenyl)-4-Oxo-4H-Chromene-3-Carboxamide: A Comprehensive Overview

The compound N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide (CAS No. 477556-66-4) is a highly specialized organic molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we delve into its chemical structure, synthesis methods, pharmacological properties, and potential applications, supported by the latest research findings.

Chemical Structure and Synthesis

The molecular structure of N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide is characterized by a chromene ring system, which is a fused bicyclic structure consisting of a benzene ring and a gamma-pyrone ring. The chromene moiety is further substituted with a benzoyl group at the 2-position of the phenyl ring and a chlorine atom at the 4-position. Additionally, the molecule features a carboxamide group attached to the chromene system at the 3-position. This combination of functional groups imparts unique electronic and steric properties to the molecule.

Recent studies have explored innovative synthetic routes for this compound, leveraging advanced methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only enhance the efficiency of synthesis but also improve the purity and yield of the final product. For instance, researchers have reported the use of palladium-catalyzed Suzuki-Miyaura coupling reactions to construct key intermediates in the synthesis of this compound.

Pharmacological Properties

One of the most compelling aspects of N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide is its demonstrated biological activity across multiple therapeutic areas. Preclinical studies have highlighted its potential as an anti-inflammatory agent, with significant activity against inflammatory pathways such as COX-2 (cyclooxygenase-2). The compound has also shown promise in modulating key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE), making it a candidate for Alzheimer's disease therapeutics.

Moreover, recent research has focused on its anti-cancer properties. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by targeting mitochondrial pathways and modulating pro-apoptotic proteins such as Bax and Bak. Its ability to inhibit tumor growth in preclinical models further underscores its potential as an anti-cancer agent.

Applications in Materials Science

Beyond its pharmacological applications, N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide has shown potential in materials science due to its photoluminescent properties. Research indicates that this compound exhibits strong fluorescence under UV light, making it a candidate for applications in optoelectronics and sensors. Its ability to emit light at specific wavelengths could be harnessed for developing advanced materials in displays and biosensors.

Environmental Considerations

In addition to its functional properties, understanding the environmental impact of N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide is crucial for sustainable development. Recent studies have assessed its biodegradability and ecotoxicity under various conditions. Results suggest that while the compound exhibits moderate biodegradation rates, further research is needed to optimize its environmental profile through green chemistry approaches.

Future Directions

The continued exploration of N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide holds immense promise across multiple disciplines. Ongoing research aims to elucidate its mechanism of action at molecular levels, optimize its synthesis for large-scale production, and evaluate its safety profiles for clinical applications. Collaborative efforts between chemists, biologists, and materials scientists are expected to unlock new frontiers for this versatile compound.

In conclusion, N-(2-benzoyl

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd